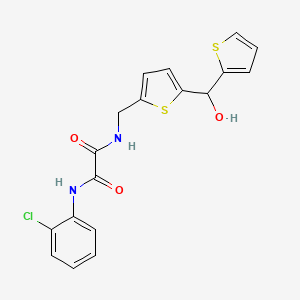

N1-(2-chlorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a chlorophenyl group, an oxalamide group, and two thiophene rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The chlorophenyl group is a phenyl ring with a chlorine substituent, and oxalamide is a type of amide. The hydroxy(thiophen-2-yl)methyl group suggests the presence of a hydroxyl (-OH) group attached to a thiophene ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, showcasing the potential of similar compounds in organic synthesis and the production of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Applications in Drug Synthesis

- The preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, from 2-bromothiophene, highlights the role of similar compounds in pharmaceutical manufacturing (W. Min, 2015).

Novel Reactions and Compounds

- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, which bear structural similarities, are used to produce thiophene-2,4-diols and related compounds, demonstrating innovative chemical reactions (Corral & Lissavetzky, 1984).

Antibacterial Activity

- Research into N2-hydroxymethyl and N2-aminomethyl derivatives of similar compounds reveals their potential in combating bacterial strains, suggesting antibacterial applications (Plech et al., 2011).

Antimicrobial Agents

- A series of compounds including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)} derivatives demonstrate antimicrobial activities, indicating the relevance of similar structures in antimicrobial research (Desai, Dodiya, & Shihora, 2011).

Biofilm Reduction in Marine Bacteria

- Thiophenone derivatives, structurally akin to the compound , have shown effectiveness in reducing biofilm formation by marine bacteria, suggesting potential applications in controlling marine biofouling (Benneche et al., 2011).

Electrochemical Studies

- Methyl or aryl sulfonyl hydroxy biphenyls, produced from chlorophenyl sulfones, indicate the versatility of similar compounds in electrochemical applications (Boy et al., 1991).

Wirkmechanismus

Target of Action

The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been found to interact with a variety of biological targets, but without specific information, it’s hard to predict the exact target of this compound.

Mode of Action

The mode of action would depend on the specific biological target of the compound. Thiophene derivatives can act through a variety of mechanisms, including inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .

Biochemical Pathways

Thiophene derivatives can potentially affect a variety of biochemical pathways, depending on their specific targets. For example, some thiophene derivatives have been found to inhibit enzymes involved in the synthesis of bacterial cell walls, thereby acting as antibiotics .

Eigenschaften

IUPAC Name |

N'-(2-chlorophenyl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S2/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9,16,22H,10H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYPHYPDSFIDOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693736.png)

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2693738.png)

![N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2693742.png)

![(S)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2693746.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide](/img/structure/B2693748.png)

![N-(2,4-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693749.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2693751.png)